molecular formula C7H9Br2NO B2363815 2-(Bromomethyl)-4-methoxypyridine hydrobromide CAS No. 2252479-81-3

2-(Bromomethyl)-4-methoxypyridine hydrobromide

Cat. No.: B2363815
CAS No.: 2252479-81-3
M. Wt: 282.963
InChI Key: FXBCWRAKJMFRIO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxypyridine hydrobromide is an organic compound with the molecular formula C7H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis due to its reactivity and ability to introduce bromomethyl groups into other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxypyridine hydrobromide typically involves the bromination of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly brominating agents is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and methylpyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Bromomethyl)-4-methoxypyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxypyridine hydrobromide involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, allowing the compound to modify other molecules by introducing the pyridine moiety. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-5-methylpyridine hydrobromide
  • 2-Bromoethylamine hydrobromide

Uniqueness

2-(Bromomethyl)-4-methoxypyridine hydrobromide is unique due to the presence of the methoxy group at the 4-position of the pyridine ring. This functional group can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-4-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCWRAKJMFRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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